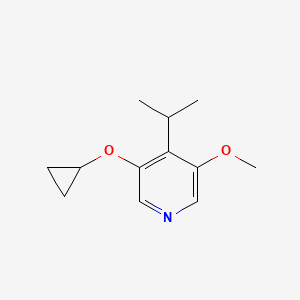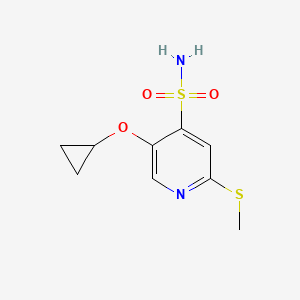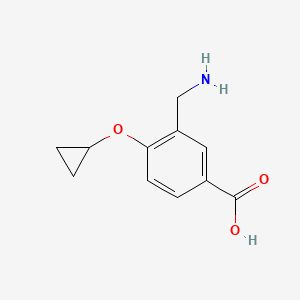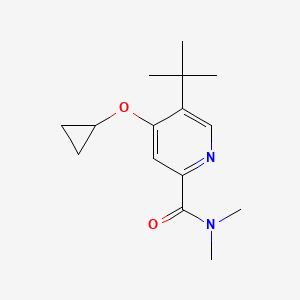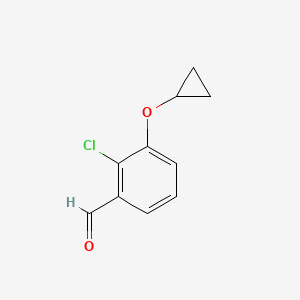
2-Chloro-3-cyclopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyclopropoxybenzaldehyde: is an organic compound characterized by a benzene ring substituted with a chloro group at the second position, a cyclopropoxy group at the third position, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: 2-Chloro-3-cyclopropoxybenzoic acid.
Reduction: 2-Chloro-3-cyclopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-3-cyclopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxybenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and aldehyde groups, as well as the steric effects of the cyclopropoxy group. These factors determine the compound’s behavior in various chemical transformations.
Comparison with Similar Compounds
2-Chloro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Chloro-3-propoxybenzaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Chloro-3-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
KTDTVXDKZHRHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


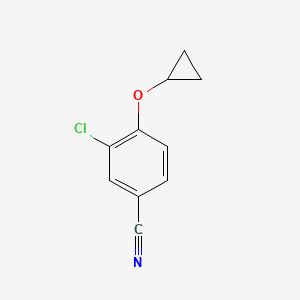
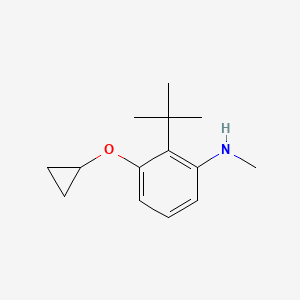
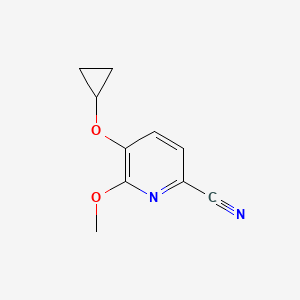
![[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14812210.png)
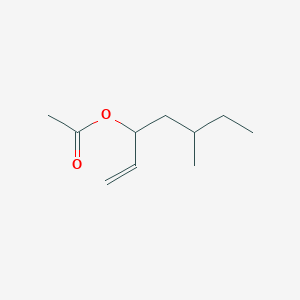
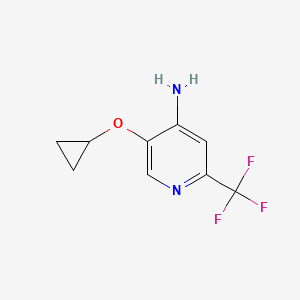
![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
![4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14812234.png)
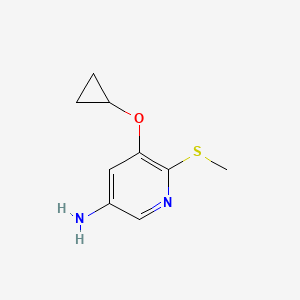
![tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812245.png)
